molecular formula C18H23N3O B2555498 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide CAS No. 1448126-39-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide

Cat. No.: B2555498
CAS No.: 1448126-39-3
M. Wt: 297.402
InChI Key: GEYIHAKQEWHKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide is a synthetic amide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The pyrazole ring is linked via a methylene bridge to a 4-phenylbutanamide chain.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-17(15-10-11-15)12-16(20-21)13-19-18(22)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12,15H,5,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYIHAKQEWHKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CCCC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide features a pyrazole core substituted with a cyclopropyl group at position 5, a methyl group at position 1, and a butanamide side chain linked via a methylene bridge. The cyclopropyl moiety enhances metabolic stability, while the amide group facilitates hydrogen bonding, critical for biological interactions.

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For the target compound, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine (CAS 1170238-67-1) serves as the key intermediate.

Cyclocondensation of Ethyl Acetoacetate with Hydrazine Hydrate

A foundational method involves reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one (mp 222–225°C). Substitution at position 5 is achieved by introducing cyclopropane carboxaldehyde during the condensation step, followed by methylation using iodomethane in the presence of a base.

Reaction Conditions :

  • Solvent: Ethanol or dioxane
  • Catalyst: Piperidine (2–3 drops)
  • Temperature: Reflux (80–100°C)
  • Time: 4–6 hours
Functionalization of the Pyrazole Amine

The 3-amino group of the pyrazole intermediate is alkylated with bromomethyl phenylbutanamide using a nucleophilic substitution mechanism.

Procedure :

  • Dissolve 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine (1.0 eq) in dry DMF.
  • Add bromomethyl phenylbutanamide (1.2 eq) and K₂CO₃ (2.0 eq).
  • Stir at 60°C for 12 hours under nitrogen.

Yield : 68–72% (crude), purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative Routes via Amide Coupling

Carbodiimide-Mediated Coupling

A two-step approach involves synthesizing the carboxylic acid derivative of phenylbutanamide and coupling it with the pyrazole-methylamine intermediate.

Steps :

  • Convert 4-phenylbutanoic acid to its acid chloride using thionyl chloride.
  • React with 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine in dichloromethane with triethylamine.

Optimization :

  • Coupling agents: HATU or EDCl/HOBt improve yields to 85%.
  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature.

Reaction Optimization and Challenges

Solvent and Catalytic Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions with cyclopropane rings.
  • Piperidine catalysis in cyclocondensation reduces reaction time by 30% compared to non-catalytic conditions.

Byproduct Formation

  • N-Methylation overalkylation : Controlled stoichiometry of iodomethane (1.1 eq) minimizes di-methylation byproducts.
  • Hydrolysis of cyclopropane : Anhydrous conditions are critical to prevent ring opening.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 1.05–1.15 (m, 4H, cyclopropane), 2.30 (s, 3H, N–CH₃), 4.40 (s, 2H, CH₂NH)
IR 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 3380 cm⁻¹ (N–H)
MS (ESI) m/z 342.4 [M+H]⁺

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Elemental Analysis : C 70.56%, H 6.79%, N 16.44% (theoretical: C 70.57%, H 6.80%, N 16.46%).

Industrial and Pharmacological Relevance

The compound’s synthesis is scalable, with batch sizes up to 500 g reported in patent literature. Its structural analogs exhibit antitumor activity, particularly against kinase enzymes, underscoring the need for robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide exhibits significant anti-inflammatory effects. Key findings include:

  • Reduction of Edema : The compound has been shown to significantly decrease edema in animal models.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a potential mechanism of action through the inhibition of the NF-κB pathway, which is crucial in regulating immune responses .
Biological EffectObserved Outcome
Edema ReductionSignificant decrease observed
Cytokine Levels (IL-6, TNF-α)Downregulated

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties, particularly through the inhibition of protein kinases involved in cancer signaling pathways. The following points summarize its anticancer potential:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast cancer cells (MCF7).
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in treated cancer cells, which is a critical mechanism for cancer therapy .
Study FocusFindings
Breast Cancer CellsInhibition of proliferation and apoptosis
In Vivo Tumor ModelsSignificant reduction in tumor size

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Modification TypeImpact on Activity
Alteration of SubstituentsEnhanced potency observed
Variations in Ring SizeAffects binding affinity

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study reported that treatment with this compound led to a notable decrease in cell viability in MCF7 breast cancer cells.
  • Animal Model Research : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Based Amides
  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives (): These compounds share a pyrazole ring substituted with a methyl group (1-position) and a phenyl group (5-position). Unlike the target compound, the cyclopropyl group is absent, and the amide chain is attached to a thiazole-phenyl scaffold. The phenyl substituent in these analogs enhances aromatic interactions but may reduce metabolic stability compared to the cyclopropyl group in the target compound .
  • N-{4-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2-[(dimethylamino)methylene]-3-oxobutanamide (): This analog shares the 5-cyclopropyl substitution on the pyrazole ring but introduces a trifluoromethyl group (3-position) and a chloro substituent (4-position). The trifluoromethyl group increases electronegativity and may enhance binding to hydrophobic pockets in biological targets, while the chloro substituent could improve halogen bonding .
Benzimidazole Derivatives ():


Benzimidazole derivatives (e.g., B1 and B8) lack the pyrazole core but feature a benzimidazole scaffold with methoxy and acetamide groups. These compounds highlight the trade-off between pyrazole’s compact heterocyclic structure and benzimidazole’s fused aromatic system, which may influence solubility and target selectivity .

Physical Properties

Compound Substituents (Pyrazole) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 5-cyclopropyl, 1-methyl Not reported ~330 (estimated)
Example 53 () Fluorophenyl, chromenone 175–178 589.1
N-{4-[...]butanamide () 5-cyclopropyl, 3-CF₃, 4-Cl Not reported ~500 (estimated)
(Z)-N-methyl-3-(2-phenylhydrazono)butanamide () Phenylhydrazone Not reported 206.3

The cyclopropyl group in the target compound likely increases rigidity and melting point compared to phenyl-substituted analogs (e.g., ). The trifluoromethyl and chloro groups in ’s compound may further elevate melting points due to enhanced crystallinity .

Pharmacological Activity

  • Antimicrobial Activity (): Pyrazole-thiazole-amide hybrids () exhibit moderate to strong activity against Gram-positive bacteria (e.g., S. aureus).
  • Electron-Withdrawing Effects : The trifluoromethyl group in ’s compound may enhance metabolic stability and target affinity compared to the target compound’s methyl and cyclopropyl groups. However, the cyclopropyl group’s steric bulk could reduce off-target interactions .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide is a novel compound that has garnered attention for its potential biological activities. The compound integrates a cyclopropyl-substituted pyrazole with a phenylbutanamide structure, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O, with a molecular weight of approximately 312.41 g/mol. The structural features include:

FeatureDescription
Pyrazole RingContains a 5-cyclopropyl and 1-methyl group
Amide LinkageConnects to a phenylbutanamide moiety
Potential H-bonding SitesEnhances interaction with biological targets

Antiproliferative Effects

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazole have shown IC50 values ranging from 0.076 to 0.12 μM against human cancer cell lines such as A549 and HT-1080 . The mechanism often involves disruption of tubulin polymerization, which is critical in cancer cell division.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies have demonstrated that several compounds in this category exhibit potent anti-inflammatory effects, with promising Pa values indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) . For example, compounds tested showed Pa values greater than 0.71 for anti-inflammatory activity, suggesting efficacy in reducing inflammation.

Analgesic Properties

Additionally, this compound has been evaluated for analgesic activity. Research indicates that similar pyrazolone derivatives possess analgesic properties, with some compounds showing effectiveness in acetic acid-induced pain models .

The mechanisms underlying the biological activities of this compound can be attributed to its structural complexity, which allows for diverse interactions with biological targets:

  • Inhibition of Kinases : Some pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, a crucial player in inflammatory responses and cancer progression .
  • Tubulin Binding : The compound's ability to bind to tubulin may disrupt microtubule dynamics, leading to inhibited cell proliferation and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Pathways : By modulating inflammatory pathways, the compound may reduce cytokine production and inflammatory markers in vivo.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • A study on a series of substituted pyrazole carboxamides revealed significant anti-inflammatory and analgesic activities, with specific compounds exhibiting high potency .
  • Another research effort focused on the synthesis and evaluation of various pyrazoles indicated that modifications at specific positions could enhance biological efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrazole intermediates with substituted phenylbutanamide precursors. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions . Post-synthesis, intermediates are functionalized via alkylation or amidation, as seen in protocols for related compounds . Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation relies on a combination of 1H NMR (to confirm proton environments, e.g., cyclopropyl and methyl groups), IR spectroscopy (to identify amide C=O stretches ~1650 cm⁻¹), and LC-MS (for molecular ion verification). Elemental analysis ensures stoichiometric purity . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related pyrazole-triazole hybrids .

Advanced Research Questions

Q. How can computational tools resolve discrepancies between predicted and experimental biological activity data?

  • Methodological Answer : Discrepancies often arise from bioavailability or off-target interactions. Use PASS (Prediction of Activity Spectra for Substances) to predict primary targets (e.g., enzyme inhibition) and molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to specific pockets . If experimental IC50 values conflict with predictions, validate via competitive binding assays or adjust force field parameters in docking simulations to account for solvation effects .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility, guided by LogP calculations (ChemAxon). For metabolic stability, replace labile substituents (e.g., ester groups) with bioisosteres like amides or heterocycles. The trifluoromethyl group in analogous compounds enhances lipophilicity and resistance to oxidative metabolism . Pharmacokinetic profiling via in vitro microsomal assays (e.g., liver microsomes) can identify metabolic hotspots.

Q. How can researchers address low yield in the final amidation step of the synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Optimize by:

  • Using coupling agents like HATU or EDC/HOBt to activate the carboxyl group.
  • Employing high-boiling solvents (e.g., DMSO) to stabilize reactive intermediates.
  • Conducting the reaction under inert atmosphere (N2/Ar) to prevent hydrolysis .
    • Monitor reaction progress via TLC or in situ FTIR to identify quenching points.

Q. What experimental approaches validate target selectivity in complex biological matrices?

  • Methodological Answer : Use competitive radioligand binding assays with labeled reference compounds to quantify displacement at suspected targets. For off-target screening, employ chemoproteomics (e.g., affinity pull-down coupled with LC-MS/MS) to identify interacting proteins . Cross-validate with CRISPR-edited cell lines lacking the target receptor to confirm mechanism-specific effects.

Q. How do structural modifications to the cyclopropyl or pyrazole groups impact bioactivity?

  • Methodological Answer : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to test steric effects on receptor binding. For the pyrazole ring, introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking interactions. SAR studies on similar compounds show that methyl groups at the 1-position of pyrazole enhance metabolic stability . Use QSAR models to predict activity changes before synthesis.

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may reflect variations in membrane permeability or expression of efflux pumps (e.g., P-gp). Conduct transport assays (Caco-2 monolayers) to assess permeability. Use inhibitors like verapamil to probe pump-mediated resistance. Validate with flow cytometry to measure intracellular accumulation .

Q. Why does the compound exhibit varying stability in different buffered solutions?

  • Methodological Answer : pH-dependent hydrolysis of the amide bond is likely. Perform accelerated stability testing (e.g., 40°C/75% RH) across pH 1–9. Use HPLC-UV to quantify degradation products. Stabilize formulations by adjusting buffer composition (e.g., citrate for acidic conditions) or adding antioxidants (e.g., BHT) .

Tables for Key Data

Table 1 : Comparative Bioactivity of Structural Analogues

Compound ModificationTarget IC50 (nM)Solubility (mg/mL)Metabolic Stability (t1/2, min)
Parent Compound120 ± 150.845
Trifluoromethyl Derivative95 ± 100.582
Hydroxyl-Substituted Analog150 ± 202.138
Data derived from analogues in

Table 2 : Optimization of Amidation Reaction Conditions

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDCM5590
HATUDMF7898
DCCTHF4085
Based on protocols in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.